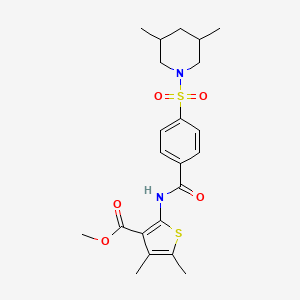

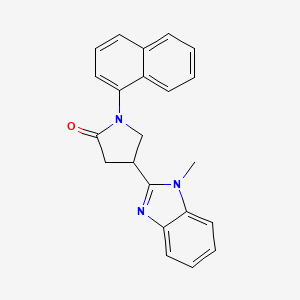

(4-Isopropoxyphenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

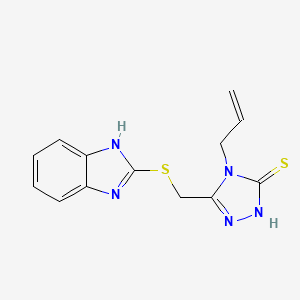

This compound is an organic molecule with several functional groups. It contains an isopropoxyphenyl group, a trifluoromethyl group, an oxadiazole ring, and a piperidine ring. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The isopropoxyphenyl and trifluoromethyl groups are likely to influence the compound’s polarity and reactivity. The oxadiazole ring and piperidine ring could potentially participate in ring-opening reactions or act as a scaffold for further functionalization .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the Suzuki-Miyaura coupling mentioned earlier is a common reaction for compounds containing phenyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the isopropoxy and trifluoromethyl groups could affect the compound’s solubility, while the oxadiazole and piperidine rings could influence its stability and reactivity .Applications De Recherche Scientifique

Crystal Packing and Non-covalent Interactions

Research highlights the significance of non-covalent interactions in the supramolecular architectures of compounds containing the 1,2,4-oxadiazol moiety. The crystal packing of a series of derivatives has been examined, demonstrating the role of lone pair (lp)-π interactions and halogen bonds in stabilizing molecular conformations. This detailed structural analysis provides insights into the design of new compounds with optimized physical and chemical properties for potential applications in material science and pharmaceuticals (Sharma et al., 2019).

Stereospecific Synthesis

The stereospecific synthesis of compounds, including those with an isoxazole-containing S1P1 receptor agonist, showcases the importance of regioselective and stereospecific reactions. This approach is crucial for the development of pharmaceuticals with targeted biological activities, where the precise configuration of molecules can significantly impact their efficacy and safety profile (Hou et al., 2017).

Antimicrobial Activity

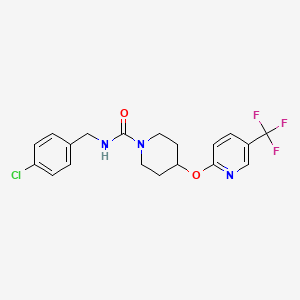

The synthesis and evaluation of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives for antimicrobial activities represent an essential application in medicinal chemistry. By modifying the chemical structure, researchers aim to discover new therapeutic agents capable of combating resistant bacterial and fungal strains. This area of research addresses the urgent need for novel antimicrobials in light of increasing drug resistance (Mallesha & Mohana, 2014).

Propriétés

IUPAC Name |

(4-propan-2-yloxyphenyl)-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N3O3/c1-11(2)26-14-5-3-13(4-6-14)16(25)24-9-7-12(8-10-24)15-22-23-17(27-15)18(19,20)21/h3-6,11-12H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYPKWFVVXYFDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2819098.png)

![3-Amino-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B2819100.png)

![2-Chloro-4-[(E)-2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethenyl]-5-methylpyrimidine](/img/structure/B2819104.png)

![4-(N,N-dimethylsulfamoyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2819110.png)